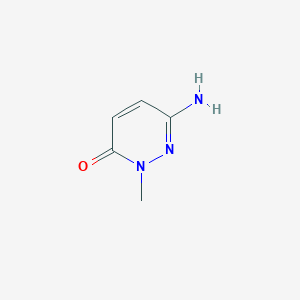
Bappo
Descripción general
Descripción
Bappo, also known as Benzenamine, 4,4’-[(phenylphosphinylidene)bis(4,1-phenyleneoxy)]bis-, is a chemical compound with the molecular formula C30H25N2O3P. It is a solid substance, commonly found as white crystals. This compound is known for its good water solubility and surface activity, making it useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bappo can be synthesized through a chemical reaction involving aniline and 2-sulfonic acid tetramethylammonium bromide. The reaction typically proceeds as follows:
- Aniline reacts with 2-sulfonic acid tetramethylammonium bromide to form this compound hydrochloride.
- The this compound hydrochloride is then treated with an alkali to obtain the final product, this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves:
- Mixing aniline with 2-sulfonic acid tetramethylammonium bromide in a suitable solvent.
- Heating the mixture to facilitate the reaction.
- Isolating the this compound hydrochloride and treating it with an alkali to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions
Bappo undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various halogenating agents or nucleophiles; conditions depend on the specific substitution reaction being performed.
Major Products
Oxidation: Oxidized derivatives of this compound, such as this compound oxide.
Reduction: Reduced forms of this compound, such as this compound hydride.
Substitution: Substituted this compound compounds, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
Bappo has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, playing a crucial role in various reactions as an oxidant, catalyst, and catalyst ligand.
Biology: Employed in biochemical assays and studies due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its excellent solubility and surface activity.
Mecanismo De Acción
The mechanism by which Bappo exerts its effects involves its interaction with specific molecular targets and pathways. This compound can act as a catalyst by facilitating the formation or breaking of chemical bonds in various reactions. Its molecular structure allows it to interact with different substrates, enhancing the efficiency of chemical processes.
Comparación Con Compuestos Similares
Bappo can be compared with other similar compounds, such as:
Triphenylphosphine: Another phosphine compound used as a catalyst in organic synthesis. Unlike this compound, triphenylphosphine is less soluble in water.
Tetraphenylphosphonium bromide: A phosphonium salt with similar applications but different solubility and reactivity properties.
Phenylphosphine oxide: Shares some chemical properties with this compound but differs in its oxidation state and reactivity.
This compound stands out due to its unique combination of solubility, surface activity, and catalytic properties, making it a versatile compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
4-[4-[[4-(4-aminophenoxy)phenyl]-phenylphosphoryl]phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N2O3P/c31-22-6-10-24(11-7-22)34-26-14-18-29(19-15-26)36(33,28-4-2-1-3-5-28)30-20-16-27(17-21-30)35-25-12-8-23(32)9-13-25/h1-21H,31-32H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVYPLHSYOPLFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC3=CC=C(C=C3)N)C4=CC=C(C=C4)OC5=CC=C(C=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


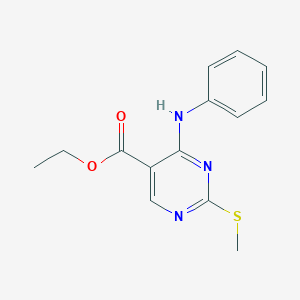
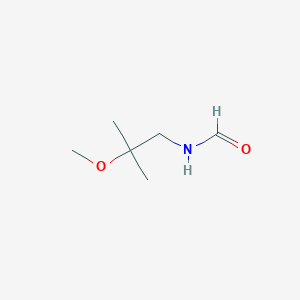
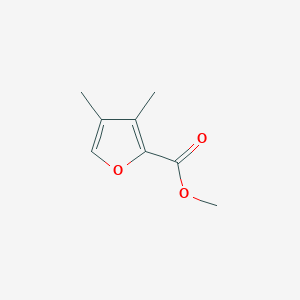


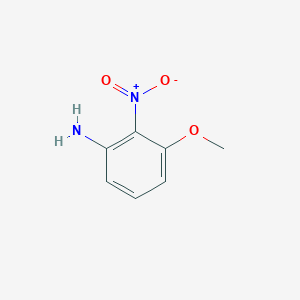

![1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B173933.png)
![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B173943.png)
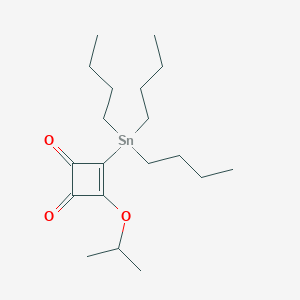
![(2R,3R,4S,5R)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B173948.png)
